3-Mercapto-4-methyl-4H-1,2,4-triazole basic properties
3-Mercapto-4-methyl-4H-1,2,4-triazole basic properties
An In-depth Technical Guide on the Core Properties of 3-Mercapto-4-methyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-4-methyl-4H-1,2,4-triazole (CAS No. 24854-43-1) is a heterocyclic compound belonging to the functionally diverse 1,2,4-triazole class.[1][2] This class is a cornerstone in medicinal chemistry and materials science due to its wide spectrum of biological activities and coordination properties.[1][3][4] Derivatives of 1,2,4-triazole are known to exhibit significant antimicrobial, anti-inflammatory, antifungal, and antitubercular activities.[3][5][6] This technical guide provides a consolidated overview of the fundamental physicochemical properties, a generalized synthesis protocol, key chemical characteristics, and potential applications of 3-Mercapto-4-methyl-4H-1,2,4-triazole to support ongoing research and development efforts.
Physicochemical and Structural Properties
3-Mercapto-4-methyl-4H-1,2,4-triazole, also known as 4-Methyl-4H-1,2,4-triazole-3-thiol, is a white to light yellow crystalline powder.[7] The core structure consists of a five-membered diunsaturated ring with three nitrogen atoms and two carbon atoms.[3] A critical feature of this molecule is its existence in two tautomeric forms: the thiol form and the thione form, with the thione form being predominant.[8]
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅N₃S | [9] |
| Molecular Weight | 115.16 g/mol | [9][10] |
| CAS Number | 24854-43-1 | [4][7][9] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 165-169 °C | [7][9] |
| Boiling Point | 135.3 ± 23.0 °C (Predicted) | [9] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [9] |
| Purity | >98.0% (HPLC) | [7] |
| Synonyms | 4-Methyl-4H-1,2,4-triazole-3-thiol | [4][7] |
Table 2: Hazard and Safety Information
| Identifier | Description | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | |
| GHS Pictograms | Irritant | [9] |
| Precautionary Statements | P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously... | |
| Personal Protection | Wear suitable protective clothing, gloves, and eye/face protection. | [9] |
Chemical Characteristics and Visualization
Thiol-Thione Tautomerism
A key characteristic of 3-mercapto-1,2,4-triazoles is their ability to exist in two tautomeric forms. The equilibrium between the thiol (-SH) and thione (C=S) forms is a crucial aspect of their reactivity and biological interactions. Spectroscopic evidence suggests that the thione form is generally predominant.[8] This relationship can be visualized as follows:
Experimental Protocols: Generalized Synthesis
Step 1: Synthesis of 4-Methylthiosemicarbazide (Intermediate)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve methylamine in a suitable solvent like ethanol.
-
Addition of Carbon Disulfide: Cool the solution to 0-5 °C. Slowly add carbon disulfide dropwise while maintaining vigorous stirring. This reaction is exothermic and the temperature should be controlled.
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Formation of Dithiocarbamate: The reaction between the amine and carbon disulfide forms a dithiocarbamate intermediate.
-
Addition of Hydrazine Hydrate: To the dithiocarbamate solution, add hydrazine hydrate dropwise while keeping the temperature low.
-
Reaction Completion: Allow the mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
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Isolation: The resulting 4-methylthiosemicarbazide intermediate can be isolated through precipitation or solvent evaporation and purified by recrystallization.
Step 2: Cyclization to 3-Mercapto-4-methyl-4H-1,2,4-triazole
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Reaction Setup: Dissolve the purified 4-methylthiosemicarbazide from Step 1 in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[3]
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Reflux: Heat the mixture to reflux for several hours. The alkaline conditions promote the intramolecular cyclization and elimination of a water molecule.[11]
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Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a suitable acid (e.g., dilute hydrochloric acid) to a neutral or slightly acidic pH.
-
Precipitation and Isolation: The target compound, 3-Mercapto-4-methyl-4H-1,2,4-triazole, will precipitate out of the solution.
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Purification: Collect the solid product by filtration, wash it with cold water to remove any residual salts, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
Generalized Synthesis Workflow Diagram
The logical flow of the synthesis can be represented by the following workflow diagram.
Biological Activity and Applications
While specific signaling pathway involvement for 3-Mercapto-4-methyl-4H-1,2,4-triazole is not detailed in current literature, the broader class of mercapto-1,2,4-triazoles is of high interest to drug development professionals. These compounds are recognized for a wide array of pharmacological activities.[3]
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Antimicrobial and Antifungal Activity: Many derivatives show potent activity against various bacterial and fungal strains.[6] The triazole ring is a key pharmacophore in several commercial antifungal agents.
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Anti-inflammatory Activity: Certain substituted mercapto-triazoles have demonstrated significant anti-inflammatory properties in preclinical studies.
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Antitubercular Activity: The 1,2,4-triazole scaffold has been explored for the development of new agents against Mycobacterium tuberculosis.[6]
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Materials Science: Beyond biological applications, 4-Methyl-4H-1,2,4-triazole-3-thiol has been investigated as an effective corrosion inhibitor for mild steel in acidic environments and has been used in the synthesis of polymeric mercury(II) complexes.[4]
Conclusion
3-Mercapto-4-methyl-4H-1,2,4-triazole is a versatile heterocyclic building block with well-defined physicochemical properties. Its synthesis is achievable through established methods for analogous triazoles. While its specific biological mechanism of action requires further investigation, its structural similarity to a class of compounds with proven, diverse bioactivities makes it a molecule of significant interest for medicinal chemistry, drug discovery, and materials science. This guide serves as a foundational resource for professionals engaged in the exploration and application of novel triazole derivatives.
References
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